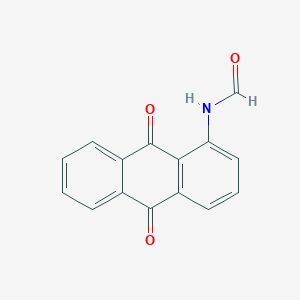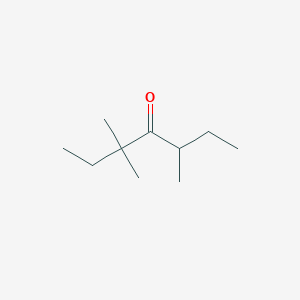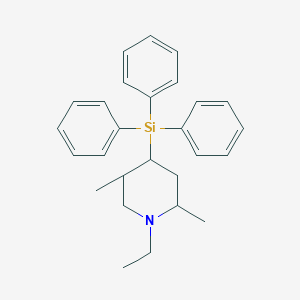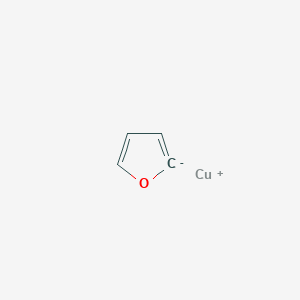
copper(1+);2H-furan-2-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(1+);2H-furan-2-ide is a coordination compound where copper is in the +1 oxidation state and is coordinated with the 2H-furan-2-ide ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of copper(1+);2H-furan-2-ide typically involves the reaction of copper(I) salts with furan derivatives. One common method is the reaction of copper(I) chloride with 2H-furan-2-ide in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation of copper(I) to copper(II).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Copper(1+);2H-furan-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to copper(II) species.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: Ligand exchange reactions where the furan ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
Oxidation: Copper(II) complexes with various ligands.
Reduction: Copper metal or lower oxidation state copper complexes.
Substitution: New copper complexes with different ligands.
Applications De Recherche Scientifique
Copper(1+);2H-furan-2-ide has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in cycloaddition reactions and coupling reactions.
Materials Science: The compound is explored for its potential in creating conductive materials and as a component in electronic devices.
Medicinal Chemistry: Research is ongoing to investigate its potential as an anticancer agent and its role in drug delivery systems.
Environmental Chemistry: It is studied for its ability to degrade environmental pollutants through catalytic processes.
Mécanisme D'action
The mechanism of action of copper(1+);2H-furan-2-ide involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper center can undergo redox changes, which are crucial for its catalytic activity. The furan ligand can also participate in π-π interactions and hydrogen bonding, enhancing the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(1+);2H-thiophene-2-ide: Similar structure but with a sulfur atom instead of oxygen.
Copper(1+);2H-pyrrole-2-ide: Contains a nitrogen atom in the ring.
Copper(1+);benzene-1,2-diol: A copper complex with a diol ligand.
Uniqueness
Copper(1+);2H-furan-2-ide is unique due to the presence of the oxygen atom in the furan ring, which imparts different electronic properties compared to sulfur or nitrogen-containing analogs. This difference in electronic properties can lead to variations in reactivity and selectivity in catalytic processes.
Propriétés
Numéro CAS |
39838-95-4 |
|---|---|
Formule moléculaire |
C4H3CuO |
Poids moléculaire |
130.61 g/mol |
Nom IUPAC |
copper(1+);2H-furan-2-ide |
InChI |
InChI=1S/C4H3O.Cu/c1-2-4-5-3-1;/h1-3H;/q-1;+1 |
Clé InChI |
SXGKLHYQQVGNAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CO[C-]=C1.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




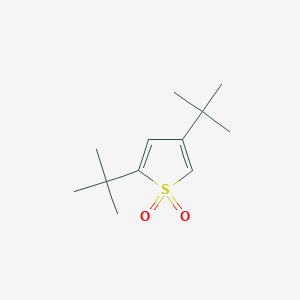

![5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14667232.png)
